molecular formula C12H13BrN4O4S B2872298 2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034412-34-3

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2872298
CAS No.: 2034412-34-3
M. Wt: 389.22
InChI Key: IHYDKZMWWJKLJN-UHFFFAOYSA-N
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Description

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H13BrN4O4S and its molecular weight is 389.22. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDKZMWWJKLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide derivatives under controlled conditions. The general synthetic route includes:

  • Reagents : 4,6-dimethoxy-1,3,5-triazine and benzenesulfonyl chloride.
  • Conditions : Conducted in an organic solvent like dichloromethane or acetonitrile with a base such as triethylamine.
  • Mechanism : The reaction proceeds through nucleophilic substitution where the sulfonamide group is introduced to the triazine moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related sulfonamides have been reported as low as 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory effects. In studies involving similar compounds:

  • Compounds demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives including those with triazine moieties. The results indicated that:

CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli6.72
Compound BS. aureus6.63
Compound CPseudomonas aeruginosa7.00

These findings highlight the potential of triazine-based sulfonamides in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of a related compound:

Time (h)Inhibition (%)
194.69
289.66
387.83

This data supports the hypothesis that modifications in the sulfonamide structure can enhance anti-inflammatory activity .

The biological activity of this compound may be attributed to its ability to inhibit bacterial folate synthesis enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication.

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